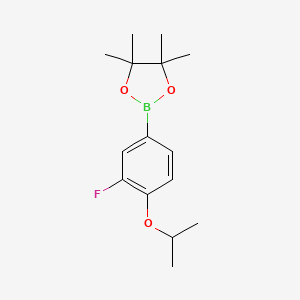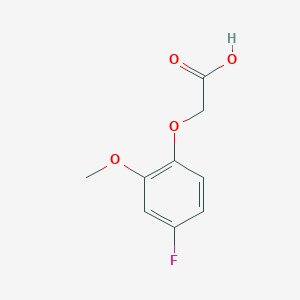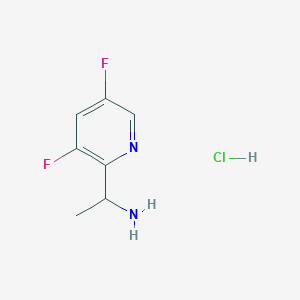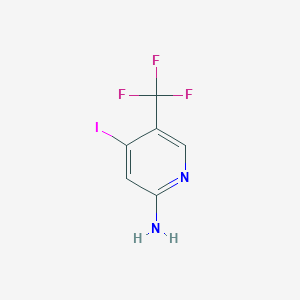![molecular formula C13H20FN B1400950 (2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine CAS No. 1341595-49-0](/img/structure/B1400950.png)
(2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine
概要
説明
The compound is an organic amine, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an alkyl or aryl group . They play a significant role in the production of many pharmaceuticals, polymers, dyes, and chemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable organic compound . The specifics would depend on the exact structures of the reactants .Molecular Structure Analysis
The molecular structure of organic compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid . The exact reactions would depend on the specific structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .科学的研究の応用
Synthetic Methodologies and Chemical Properties
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study presents a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of flurbiprofen, highlighting the challenges and advancements in synthetic chemistry techniques. The synthesis involves cross-coupling reactions and addresses the limitations associated with the use of palladium and toxic phenylboronic acid in large-scale production (Qiu et al., 2009).
Environmental Applications
Efficient PFAS Removal by Amine-Functionalized Sorbents : This review critically analyzes the development and application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. It underscores the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal, suggesting a pathway for environmental remediation technologies (Ateia et al., 2019).
Biomedical Research
Catabolism of Biogenic Amines in Pseudomonas Species : This review focuses on how Pseudomonas species degrade biogenic amines, which are essential for physiological functions in animals, plants, and microorganisms. The findings could lead to biotechnological applications for eliminating biogenic amines from various sources, contributing to biomedical research and applications (Luengo & Olivera, 2020).
Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol : This paper discusses the development of chemosensors for detecting a wide range of analytes, including metal ions and neutral molecules. These chemosensors, based on compounds such as 4-Methyl-2,6-Diformylphenol, demonstrate high selectivity and sensitivity, which are crucial for applications in biomedical fields (Roy, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-10-5-6-11(7-12(10)14)8-15-9-13(2,3)4/h5-7,15H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUAXLFHWMFAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)

![3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1400872.png)


![[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol](/img/structure/B1400875.png)




![N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B1400882.png)
![Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-](/img/structure/B1400887.png)

